molecular formula C21H20O3S B3122714 2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 303152-48-9

2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol

Cat. No.: B3122714
CAS No.: 303152-48-9
M. Wt: 352.4 g/mol
InChI Key: PLLNSUJVNFMBGI-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of a sulfinyl group attached to a methoxyphenyl ring and a diphenyl ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-methoxyphenyl sulfoxide with diphenylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the diphenylmethanol, followed by the addition of 4-methoxyphenyl sulfoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: 2-[(4-Methoxyphenyl)sulfonyl]-1,1-diphenyl-1-ethanol

    Reduction: 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfonyl]-1,1-diphenyl-1-ethanol
  • 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol
  • 2-[(4-Methoxyphenyl)thio]-1,1-diphenyl-1-ethanol

Uniqueness

2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and sulfanyl analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and potential therapeutic uses.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfinyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3S/c1-24-19-12-14-20(15-13-19)25(23)16-21(22,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLNSUJVNFMBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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